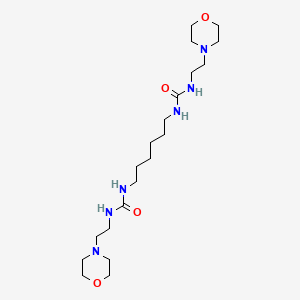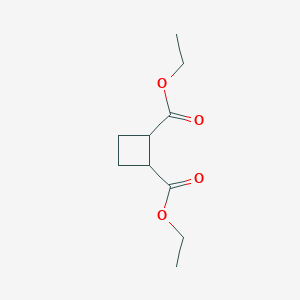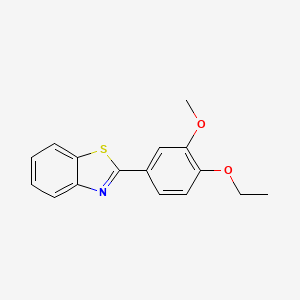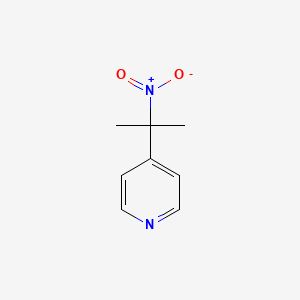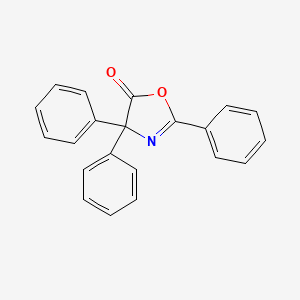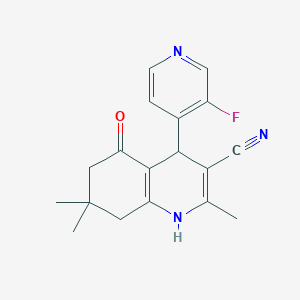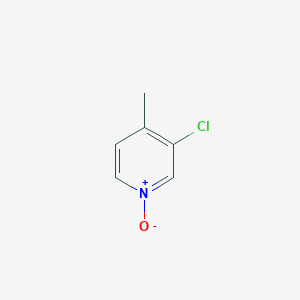
3-Phenyl-1,1-di(propan-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-diisopropyl-3-phenyl-2-thiourea is an organic compound with the molecular formula C13H20N2S. It is a thiourea derivative, characterized by the presence of a thiocarbonyl group (C=S) bonded to a nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-diisopropyl-3-phenyl-2-thiourea can be synthesized through a condensation reaction between aniline derivatives and isothiocyanates. One common method involves the reaction of 1,1-diisopropyl-3-phenyl-2-isothiocyanate with aniline in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of 1,1-diisopropyl-3-phenyl-2-thiourea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-diisopropyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1,1-diisopropyl-3-phenyl-2-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and as a stabilizer in polymer production
Mécanisme D'action
The mechanism of action of 1,1-diisopropyl-3-phenyl-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-dimethyl-3-phenyl-2-thiourea
- 1,1-dipropyl-3-phenyl-2-thiourea
- 1,3-diisopropyl-2-thiourea
Uniqueness
1,1-diisopropyl-3-phenyl-2-thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
18764-68-6 |
|---|---|
Formule moléculaire |
C13H20N2S |
Poids moléculaire |
236.38 g/mol |
Nom IUPAC |
3-phenyl-1,1-di(propan-2-yl)thiourea |
InChI |
InChI=1S/C13H20N2S/c1-10(2)15(11(3)4)13(16)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16) |
Clé InChI |
ROCDAFMDZLDGDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



